TcPRAC Enzyme Inhibition: 4-Bromo vs. Analogs
In a direct head-to-head comparison of pyrazole-3-carboxylic acid (PZC) derivatives against TcPRAC (Trypanosoma cruzi proline racemase), 4-bromo-pyrazole-3-carboxylic acid (Br-PZC, 4c) exhibited a Ki value of 1000 µM. This represents a 3.3-fold weaker inhibition compared to 4-chloro-pyrazole-3-carboxylic acid (Cl-PZC, 4b, Ki = 300 µM), but a >2-fold stronger inhibition compared to both unsubstituted pyrazole-3-carboxylic acid (PZC, 4a, Ki > 2000 µM) and 4-ethyl-pyrazole-3-carboxylic acid (Et-PZC, 5, Ki > 2000 µM) [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1000 µM |
| Comparator Or Baseline | 4-Cl-PZC (Ki = 300 µM); PZC unsubstituted (Ki > 2000 µM); 4-Et-PZC (Ki > 2000 µM) |
| Quantified Difference | 3.3× weaker than 4-Cl-PZC; >2× stronger than unsubstituted and 4-Et-PZC |
| Conditions | TcPRAC (Trypanosoma cruzi proline racemase) enzyme inhibition assay; classical Michaelian kinetics; Ki determined via polarimetry and DAAO methodologies |
Why This Matters
This quantitative SAR data enables rational selection of the appropriate 4-substituted pyrazole-3-carboxylic acid for TcPRAC-targeted inhibitor programs — 4-Cl is preferred for maximal potency, while 4-Br offers intermediate activity suitable for tuning selectivity or pharmacokinetic properties.
- [1] de Melo Minardi RC, et al. Structural and Functional Characterization of Trypanosoma cruzi Proline Racemase (TcPRAC) and Identification of Pyrazole-3-Carboxylic Acid Derivatives as Selective Inhibitors. PLoS ONE. 2013;8(4):e60955. Table 1. View Source
